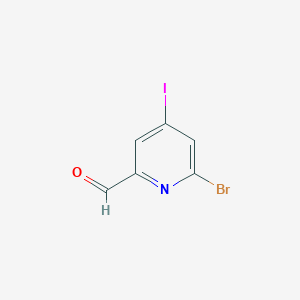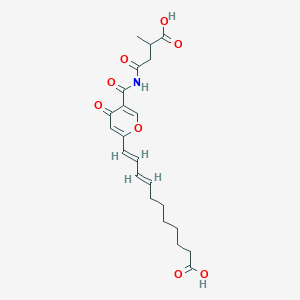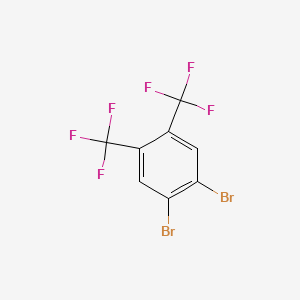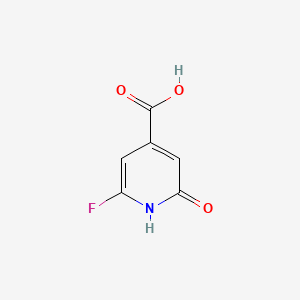
2-Fluoro-6-hydroxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid. This compound is characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 6-position on the isonicotinic acid ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxyisonicotinic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 2-chloro-6-hydroxyisonicotinic acid using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs under mild conditions, with the temperature maintained at around 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-oxoisonicotinic acid or 2-fluoro-6-carboxyisonicotinic acid.
Reduction: Formation of 2-fluoro-6-hydroxy-1,4-dihydroisonicotinic acid.
Substitution: Formation of 2-substituted-6-hydroxyisonicotinic acid derivatives.
Scientific Research Applications
2-Fluoro-6-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group further contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
Isonicotinic acid: Lacks the fluorine and hydroxyl groups, making it less reactive and less bioavailable.
2-Fluoroisonicotinic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Fluoro-6-hydroxyisonicotinic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer enhanced stability, reactivity, and bioavailability. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4FNO3 |
|---|---|
Molecular Weight |
157.10 g/mol |
IUPAC Name |
2-fluoro-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) |
InChI Key |
SVFFYYCFDDITTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


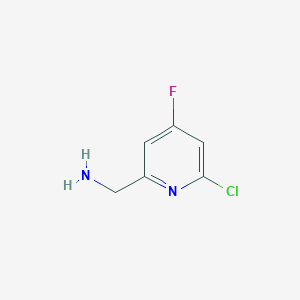
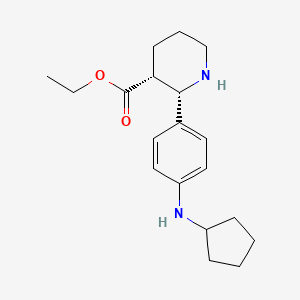
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)

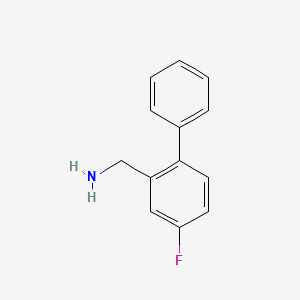
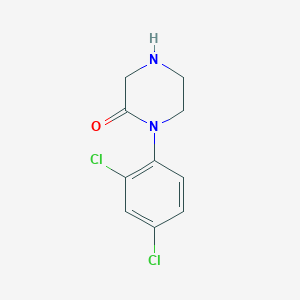
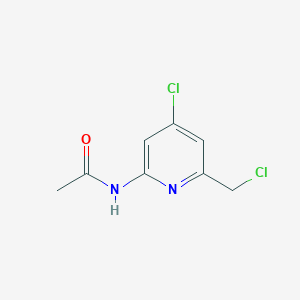
![5-Methoxy-2-vinyl-1H-benzo[D]imidazole](/img/structure/B14860177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B14860184.png)
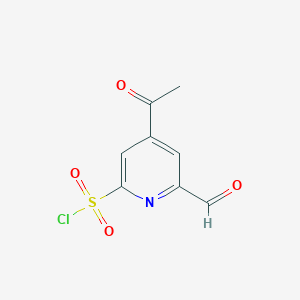
![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)
